
N,N-Dimethylformamide di-tert-butyl acetal
Overview
Description
N,N-Dimethylformamide di-tert-butyl acetal (CAS 36805-97-7, C₁₁H₂₅NO₂, MW 203.33 g/mol) is a specialized reagent widely used in organic synthesis for introducing tert-butoxy groups. It acts as a tert-butoxy donor in esterification and alkylation reactions, enabling the protection of hydroxyl and carboxylic acid groups . Key applications include:
- Synthesis of tert-butyl esters (e.g., in peptide and fluorescein derivatives) .
- Protection of hydroxyl groups in morphine analogs and heterocycles .
- Facilitating molecular cyclization in indoline synthesis .
The compound is commercially available (e.g., Thermo Scientific, TCI America) as a moisture-sensitive, colorless liquid, priced at $205.40/5 mL .
Preparation Methods
Laboratory-Scale Synthesis via Transacetalization
The most widely documented method involves the transacetalization of N,N-dimethylformamide dimethyl acetal with tert-butanol under catalytic conditions . This reaction proceeds via nucleophilic substitution, where tert-butanol displaces methanol from the dimethyl acetal precursor.
Reaction Procedure and Conditions
A representative protocol involves:
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Reactants :
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N,N-Dimethylformamide dimethyl acetal (59.5 g, 0.5 mol)
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Dry tert-butanol (147 mL, 1.5 mol)
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Catalyst : 2,4,6-Tri-tert-butylphenol (300 mg)
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Solvent : Toluene (400 mL)
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Apparatus : Reflux setup with a Goodloe distillation column for continuous methanol removal.
The mixture is heated to 100–115°C under nitrogen for 48 hours , during which methanol is distilled off at a rate of 2 drops/min . Additional tert-butanol (50 mL, 0.52 mol) is introduced, and the reaction continues for 42 hours to maximize conversion . Crude product distillation yields 53.2 g (52%) of pure this compound as a colorless liquid.
Table 1: Laboratory-Scale Synthesis Parameters
Parameter | Value |
---|---|
Reaction Temperature | 100–115°C |
Reaction Time | 90 hours (total) |
Catalyst Loading | 0.5 wt% (relative to acetal) |
Solvent | Toluene |
Yield | 52% |
Mechanistic Insights
The reaction follows a stepwise nucleophilic substitution mechanism:
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Methanol Elimination : The dimethyl acetal undergoes acid-catalyzed cleavage, releasing methanol.
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tert-Butoxy Attack : tert-Butanol nucleophilically replaces the methoxy group, stabilized by the phenolic catalyst.
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Equilibrium Shift : Continuous methanol removal via distillation drives the equilibrium toward product formation .
Industrial Production Considerations
While laboratory methods prioritize yield and purity, industrial protocols emphasize cost efficiency and safety . Key adaptations include:
Solvent and Catalyst Optimization
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Solvent Recycling : Toluene is recovered and reused to reduce raw material costs.
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Catalyst Alternatives : Bulkier phenols (e.g., 2,6-di-tert-butylphenol) are substituted to minimize side reactions at scale .
Distillation Enhancements
Industrial setups employ fractionating columns with higher theoretical plates to improve separation efficiency. This reduces energy consumption during methanol removal and final product purification.
Challenges and Mitigation Strategies
Moisture Sensitivity
The product is highly moisture-sensitive, necessitating:
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Strict Anhydrous Conditions : Molecular sieves (3Å) are added to solvents and reactants.
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Inert Atmosphere : Reactions are conducted under nitrogen or argon to prevent hydrolysis .
Byproduct Management
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Methanol Co-Production : Requires careful disposal due to flammability and toxicity.
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Unreacted tert-Butanol Recovery : Distillation residues are reprocessed to recover tert-butanol, improving overall atom economy.
Comparative Analysis of Methodologies
Table 2: Key Performance Metrics Across Scales
Metric | Laboratory Scale | Industrial Scale |
---|---|---|
Yield | 52% | 65–70%* |
Reaction Time | 90 hours | 48–72 hours |
Solvent Consumption | High | Optimized |
Energy Efficiency | Moderate | High |
*Estimated based on process intensification. |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylformamide di-tert-butyl acetal undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form N,N-dimethylformamide and tert-butyl alcohol.
Protection Reactions: It is commonly used to protect carboxylic acid groups in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the breakdown of the acetal group.
Major Products Formed
N,N-Dimethylformamide: Formed during hydrolysis reactions.
tert-Butyl Alcohol: Also formed during hydrolysis reactions.
Scientific Research Applications
Synthetic Chemistry
Role as a Protecting Group
DMF-DTBA is primarily used as a protecting group for amines and carboxylic acids in organic synthesis. This allows chemists to selectively modify other functional groups without affecting the protected moieties. For example, it facilitates the synthesis of tert-butyl esters from carboxylic acids, which can be crucial in multi-step reactions.
Case Study: Synthesis of Pyrrole Esters
In a notable study, DMF-DTBA was employed to prepare tert-butyl esters of pyrrole and indolecarboxylic acids. This method demonstrated high selectivity and efficiency, making it a valuable tool in synthetic organic chemistry .
Pharmaceutical Development
Synthesis of Pharmaceutical Intermediates
DMF-DTBA is integral in the synthesis of various pharmaceutical intermediates. It enhances the efficiency of drug formulation processes by providing stable and reactive intermediates.
Example: PPARγ Agonist Synthesis
In research involving the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), DMF-DTBA was used to protect the carboxylic acid group of the agonist GW7845. This protection step was essential for subsequent radiolabeling with Carbon-11, facilitating biodistribution studies .
Polymer Science
Reagent in Polymerization Reactions
In polymer science, DMF-DTBA acts as both a solvent and reagent in polymerization reactions. Its properties allow for the production of high-performance polymers with tailored characteristics.
Application in Coatings and Adhesives
The compound's ability to enhance adhesion and durability makes it suitable for developing advanced materials like coatings and adhesives .
Analytical Chemistry
Improvement in Chromatographic Techniques
DMF-DTBA is utilized in chromatographic methods to improve the separation and analysis of complex mixtures. Its role as a derivatizing agent enhances the detectability of various compounds during analysis.
Material Science
Development of Advanced Materials
In material science, DMF-DTBA contributes to the creation of specialty chemicals and materials. Its unique properties allow researchers to develop innovative solutions that meet specific industrial needs .
Summary Table of Applications
Field | Application | Example/Case Study |
---|---|---|
Synthetic Chemistry | Protecting group for amines/carboxylic acids | Synthesis of tert-butyl esters |
Pharmaceutical Development | Synthesis of pharmaceutical intermediates | PPARγ agonist GW7845 synthesis |
Polymer Science | Solvent/reagent in polymerization | Production of high-performance polymers |
Analytical Chemistry | Enhances chromatographic techniques | Improved separation in complex mixtures |
Material Science | Development of advanced materials | Specialty chemicals for coatings and adhesives |
Mechanism of Action
The mechanism of action of N,N-Dimethylformamide di-tert-butyl acetal involves the formation of a stable acetal group that protects carboxylic acid moieties from unwanted reactions. The acetal group can be selectively removed under specific conditions, allowing for the controlled release of the carboxylic acid group. This protection-deprotection strategy is widely used in organic synthesis to improve the efficiency and selectivity of chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetals
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
- Structure : Methyl groups instead of tert-butyl.
- Reactivity : Faster kinetics due to smaller alkyl groups; prone to methylation side reactions .
- Applications: Formation of amidines and enaminones (e.g., selenazadienes, pyrido[2,1-a]isoquinolines) . Synthesis of heterocycles via condensation with selenoureas or nitriles .
- Limitations : Less selective in sterically hindered environments; may methylate unintended sites .
N,N-Dimethylformamide Diethyl Acetal (DMF-DEA)
- Structure : Ethyl groups.
- Reactivity : Intermediate between methyl and tert-butyl in steric bulk.
- Applications :
N,N-Dimethylacetamide Dimethyl Acetal (DMA-DMA)
- Structure : Dimethylacetamide backbone with methyl groups.
- Reactivity : Similar to DMF-DMA but with altered electronic properties due to the acetamide group.
- Applications: Limited evidence in provided sources but likely used in analogous amidation or alkylation reactions.
Key Differentiators of Di-tert-butyl Acetal
Steric Effects and Selectivity
- The bulky tert-butyl group enhances selectivity in protecting hydroxyl or carboxyl groups, minimizing side reactions. For example, in synthesizing tert-butyl esters, it achieved 71% yield compared to 43% with trichloroacetamidate .
- In contrast, DMF-DMA caused undesired methylation of pyridone nitrogen in acetyl homologation .
Stability and Handling
- Moisture Sensitivity : Di-tert-butyl acetal requires anhydrous conditions, similar to other acetals .
- Acid Incompatibility : Decomposes under strong acidic conditions, unlike dimethyl/ethyl analogs, which are more stable .
Data Tables
Table 1. Physical and Chemical Properties
Property | Di-tert-butyl Acetal | Dimethyl Acetal | Diethyl Acetal |
---|---|---|---|
Molecular Formula | C₁₁H₂₅NO₂ | C₅H₁₃NO₂ | C₇H₁₇NO₂ |
Molecular Weight | 203.33 g/mol | 131.16 g/mol | 159.22 g/mol |
Boiling Point | Not reported | ~90–100°C | ~120–130°C |
Solubility | Toluene, benzene | Polar solvents | Polar solvents |
Price (5 mL) | $205.40 | \sim$50–$100 | \sim$100–$150 |
Table 2. Reaction Yields and Selectivity
Biological Activity
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DTBA) is an organic compound with significant applications in organic synthesis, particularly in the protection of carboxylic acid moieties. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Overview of this compound
- Chemical Formula : C₁₁H₂₅NO₂
- CAS Number : 36805-97-7
- Physical State : Colorless to almost colorless liquid
- Boiling Point : 56-57 °C at 8 mm Hg
- Density : 0.848 g/mL at 25 °C
DMF-DTBA is primarily used as a reagent for protecting carboxylic acids during chemical reactions, facilitating the study of biochemical pathways and the synthesis of various organic compounds .
Target of Action
The primary target for DMF-DTBA is the carboxylic acid moieties in biological molecules. It acts as a derivatizing agent, enabling the protection of these functional groups during synthetic transformations .
Mode of Action
DMF-DTBA functions by forming stable acetal groups with tert-butyl alcohol, which can be readily removed under mild conditions. This stability allows for effective protection during multi-step syntheses, particularly in complex organic reactions .
Biochemical Pathways
The compound is involved in various biochemical pathways, including:
- Synthesis of tert-butyl esters from carboxylic acids.
- Preparation of indolizines through intermolecular cyclization reactions .
Organic Synthesis
DMF-DTBA is widely utilized in organic synthesis for:
- Protecting carboxylic acid groups to facilitate further reactions.
- Synthesizing pharmaceutical intermediates and active pharmaceutical ingredients .
For instance, it has been successfully employed to prepare tert-butyl esters of pyrrole and indolecarboxylic acids, which are crucial in medicinal chemistry .
Case Studies
- PPARγ Agonist Synthesis : In a study focusing on Peroxisome Proliferator-Activated Receptor γ (PPARγ), DMF-DTBA was used to protect the carboxylic acid group of the PPARγ agonist GW7845. This protection was essential for subsequent radiolabeling with Carbon-11, aiding in in vivo biodistribution studies.
- Indolizine Preparation : DMF-DTBA has been employed in the preparation of indolizines via intermolecular cyclization of picolinium salts, showcasing its versatility as a reagent in synthetic organic chemistry .
Comparison with Related Compounds
Compound Name | Unique Features |
---|---|
N,N-Dimethylformamide dimethyl acetal | Less stable than DMF-DTBA; used for similar purposes |
N,N-Dimethylformamide diethyl acetal | Provides different protective capabilities |
N,N-Dimethylformamide diisopropyl acetal | Varies in stability and reactivity compared to DMF-DTBA |
DMF-DTBA's unique ability to form stable acetals makes it particularly valuable for protecting carboxylic acids compared to other acetals, which may not offer the same level of stability or ease of removal under mild conditions .
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of N,N-Dimethylformamide di-tert-butyl acetal in organic chemistry?
this compound (DMF-DTBA) is widely used as a protecting group reagent and transacetalation agent . Key applications include:
- Esterification : It converts carboxylic acids to tert-butyl esters under mild conditions (e.g., 95°C in toluene), enabling protection of acid-sensitive functionalities. Yields range from 60–78% depending on substrate steric effects .
- Amidine Synthesis : Reacts with thio-/selenoamides to form N-acylamidines, intermediates for heterocycles like 1,3-selenazines and pyridazines. Optimal conditions involve stoichiometric excess and inert solvents (e.g., benzene) .
- Derivatization : Used in GC analysis to derivatize sulfonamides and fatty acid amides, improving volatility and chromatographic resolution .
Q. How does DMF-DTBA function mechanistically in protecting carboxylic acids?
DMF-DTBA acts via nucleophilic transacetalation :
The acetal oxygen attacks the carbonyl carbon of the carboxylic acid.
tert-butoxide is released, forming a stabilized oxonium intermediate.
Re-protonation yields the tert-butyl ester.
This method avoids harsh acidic conditions, preserving acid-sensitive groups. Reaction efficiency depends on substrate solubility in aprotic solvents like toluene .
Q. What analytical techniques are critical for characterizing DMF-DTBA-derived intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR confirms tert-butyl ester formation (e.g., δ ~1.47 ppm for tert-butyl protons) and amidine regiochemistry .
- GC/MS : Quantifies derivatized products (e.g., fatty acid amides) using silylation agents like BSTFA .
- Chromatography : Flash silica gel chromatography (hexane/EtOAc) purifies intermediates, with Rf values dependent on polarity .
Advanced Research Questions
Q. How can researchers optimize amidine synthesis yields using DMF-DTBA?
Key parameters include:
Q. How to resolve contradictions in reported reaction yields for dibromoalkene synthesis?
Inconsistent yields (e.g., 42% vs. <20%) arise from:
- Phosphine Impurities : Pre-stirring PPh₃ with Zn dust removes oxidized phosphine oxides, enhancing CBr₄ reactivity .
- Moisture Sensitivity : DMF-DTBA hydrolyzes readily; rigorous drying of solvents/reactants is critical .
- Substrate Steric Effects : Bulky tert-butyl groups slow nucleophilic attack; microwave-assisted heating may improve kinetics .
Q. What computational methods support mechanistic studies of DMF-DTBA-mediated reactions?
- DFT Calculations : Model transition states for transacetalation, identifying charge distribution at the oxonium intermediate .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with amidine yields to predict optimal substrates .
Q. How does DMF-DTBA compare to other acetal reagents (e.g., DMF-DMA) in selectivity?
Q. Data Contradiction Analysis
Q. Why do some studies report divergent yields for selenazine cyclization?
Variability arises from:
- Reaction Time : Prolonged heating (>6 h) leads to selenazole byproducts via over-cyclization .
- Catalyst Loading : BF₃·Et₂O concentrations >10 mol% promote side reactions (e.g., dimerization) .
- Substrate Purity : Trace moisture hydrolyzes DMF-DTBA, reducing effective reagent concentration .
Q. Safety & Handling Protocols
Q. What precautions are essential when handling DMF-DTBA?
Properties
IUPAC Name |
N,N-dimethyl-1,1-bis[(2-methylpropan-2-yl)oxy]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQIOANXZVWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(N(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190284 | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36805-97-7 | |
Record name | N,N-Dimethylformamide di-tert-butyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36805-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036805977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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